molecular formula C14H12N2O B3098062 5-Benzyloxy-2-cyanomethylpyridine CAS No. 132807-32-0

5-Benzyloxy-2-cyanomethylpyridine

Cat. No.: B3098062
CAS No.: 132807-32-0
M. Wt: 224.26 g/mol
InChI Key: AEWBPWKCNAHPFK-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-cyanomethylpyridine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a cyanomethylpyridine core.

Properties

IUPAC Name

2-(5-phenylmethoxypyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-13-6-7-14(10-16-13)17-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBPWKCNAHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-2-cyanomethylpyridine typically involves the use of benzyl ethers and esters. One common method includes the use of 2-benzyloxypyridine as a starting material. The process involves N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ, which is then used to synthesize benzyl ethers and esters .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-2-cyanomethylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

5-Benzyloxy-2-cyanomethylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-cyanomethylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Benzyloxy-2-cyanomethylpyridine is unique due to its specific combination of a benzyloxy group and a cyanomethylpyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

5-Benzyloxy-2-cyanomethylpyridine (CAS No. 132807-32-0) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a benzyloxy group attached to a cyanomethylpyridine core, suggests potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and comparative data regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}N2_2O, with a molecular weight of 198.22 g/mol. The structure includes a pyridine ring, which is known for its biological significance, particularly in drug design.

This compound primarily acts through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is crucial for forming carbon–carbon bonds, which are fundamental in organic synthesis and medicinal chemistry. The compound's mechanism involves transmetalation, where it interacts with palladium catalysts to facilitate the coupling process .

Neuroprotective Effects

Research has indicated that certain pyridine derivatives possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases . While direct studies on this compound are still needed, its structural characteristics align with those known to influence neuroprotection.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundPyridine derivativePotential anticancer activity
5-Benzyloxy-2-cyanopyrimidinePyrimidine derivativeAnticancer activity
2-Benzyloxy-1-methylpyridinium triflatePyridinium derivativeUsed in synthetic applications

The comparison highlights the unique aspects of this compound relative to other compounds with similar structures.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various pyridine derivatives demonstrated that modifications at the 2-position significantly influenced their cytotoxicity against breast cancer cells. Although specific data on this compound is lacking, its structural similarity suggests it may exhibit comparable effects .
  • Neuroprotective Research : In vitro assays have shown that certain pyridine compounds can protect neuronal cells from apoptosis induced by oxidative stress. The potential for neuroprotection in this compound remains an area for future exploration .
  • Synthetic Applications : The compound has been utilized as a building block in organic synthesis, showcasing its versatility in creating more complex molecules with biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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